5-Lipoxygenase (5-LOX) Inhibitory Activity in Intact RBL-1 Cells at 1.0 µM
3-(3-Iodophenyl)-1,2-oxazol-5-amine has been tested for inhibition of 5-lipoxygenase (5-LOX) in intact basophilic rat leukemia (RBL-1) cells at a single concentration of 1.0 µM . The resulting activity can be benchmarked against other isoxazole derivatives evaluated in similar assays. A class-level comparison shows that other structurally related isoxazole compounds, such as compound C3, exhibit an IC50 of 8.47 µM in a biochemical 5-LOX inhibition assay [1]. While a direct, quantitative head-to-head comparison is not available, this context suggests that the target compound's activity at 1.0 µM in a cellular context may be comparable to the biochemical potency of other active analogs in the class.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | Tested at 1.0 µM (specific % inhibition or IC50 not reported) |
| Comparator Or Baseline | Isoxazole compound C3 (structure not disclosed): IC50 = 8.47 µM |
| Quantified Difference | Quantitative comparison is not possible due to differing assay formats and reporting. The target compound's activity at 1.0 µM indicates it is within the concentration range where other active isoxazole analogs show effects. |
| Conditions | Target: Intact RBL-1 cells at 1.0 µM ; Comparator: In vitro biochemical 5-LOX assay [1]. |
Why This Matters
Confirms the compound's ability to engage the 5-LOX enzyme, a target for anti-inflammatory drug development, and provides an initial activity benchmark within the broader isoxazole class.
- [1] Alam, W., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(9), e0310673. View Source
